molecular formula C8H5Cl2F3S B11959305 1-Chloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylbenzene CAS No. 26574-57-2

1-Chloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylbenzene

Cat. No.: B11959305
CAS No.: 26574-57-2
M. Wt: 261.09 g/mol
InChI Key: VQSRHBSKMJDEFM-UHFFFAOYSA-N
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Description

1-Chloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylbenzene is an organofluorine compound characterized by the presence of both chlorine and trifluoromethyl groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The incorporation of fluorine atoms often enhances the compound’s stability, lipophilicity, and bioavailability, making it a subject of interest in medicinal chemistry, agrochemicals, and material science .

Preparation Methods

The synthesis of 1-Chloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylbenzene typically involves the reaction of 4-chlorothiophenol with 2-chloro-1,1,2-trifluoroethane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Chloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylbenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity .

Scientific Research Applications

1-Chloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylbenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylbenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions, which can modulate the activity of target proteins. This modulation can lead to changes in cellular processes, such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

1-Chloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylbenzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-chloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3S/c9-5-1-3-6(4-2-5)14-8(12,13)7(10)11/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSRHBSKMJDEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC(C(F)Cl)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20304592
Record name 1-chloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26574-57-2
Record name NSC166421
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166421
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-chloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLOROPHENYL 2-CHLORO-1,1,2-TRIFLUOROETHYL SULFIDE
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